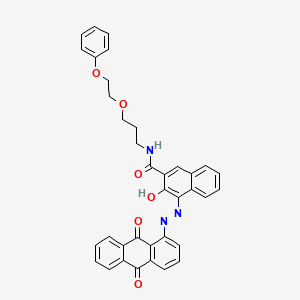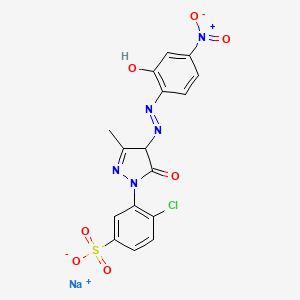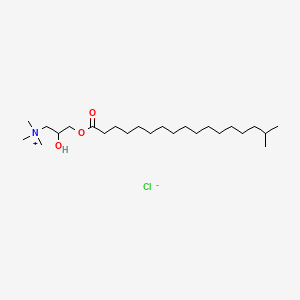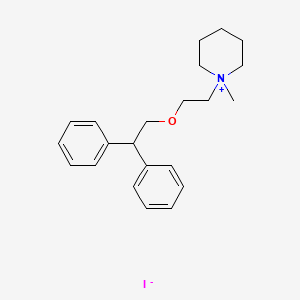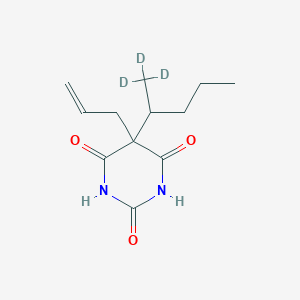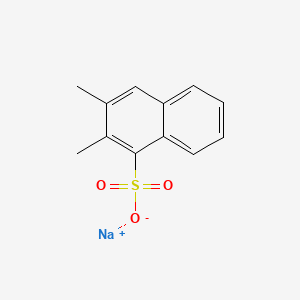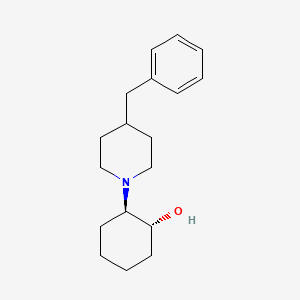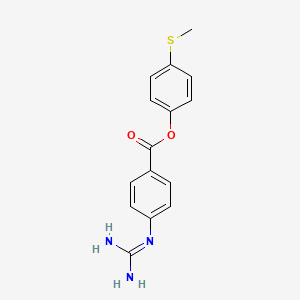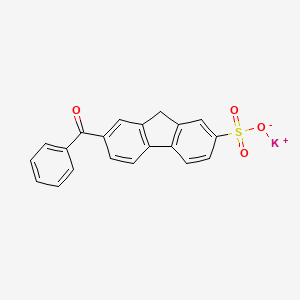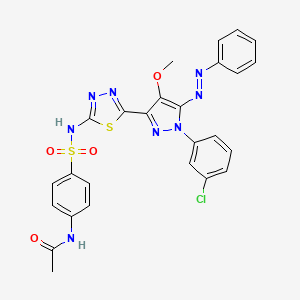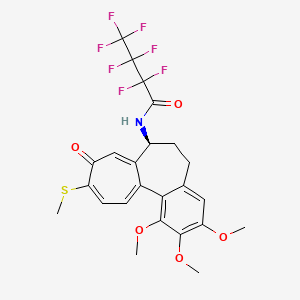
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- is a synthetic organic compound characterized by its complex molecular structure This compound is notable for its unique combination of fluorinated butanamide and a substituted benzo(a)heptalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- typically involves multi-step organic synthesis. The process may start with the preparation of the fluorinated butanamide backbone, followed by the introduction of the benzo(a)heptalene moiety through a series of coupling reactions. Key reaction conditions include the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone derivative, while reduction of the oxo group would yield a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be investigated for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to modulate specific molecular pathways, offering potential benefits in the treatment of diseases.
Industry
In industry, the compound could be used in the development of advanced materials. Its fluorinated backbone may impart desirable properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated butanamides and substituted benzo(a)heptalenes. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- lies in its specific combination of functional groups and fluorinated backbone. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
187086-15-3 |
|---|---|
Molecular Formula |
C24H22F7NO5S |
Molecular Weight |
569.5 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]butanamide |
InChI |
InChI=1S/C24H22F7NO5S/c1-35-16-9-11-5-7-14(32-21(34)22(25,26)23(27,28)24(29,30)31)13-10-15(33)17(38-4)8-6-12(13)18(11)20(37-3)19(16)36-2/h6,8-10,14H,5,7H2,1-4H3,(H,32,34)/t14-/m0/s1 |
InChI Key |
KGYRXFCCICTDIH-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


